Journal Name:Green Chemistry
Journal ISSN:1463-9262
IF:11.034
Journal Website:http://pubs.rsc.org/en/journals/journalissues/gc
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:555
Publishing Cycle:Bimonthly
OA or Not:Not
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.carbpol.2023.121178
Abstract not available
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.carbpol.2023.121165
There has been a resurgence of studies on xylan particles describing various properties and exploring new applications. The aim of this study was to analyze xylan hydrate crystals in the wet state and after air-drying using state-of-art imaging techniques in order to assess the impact of water on both crystallinity and particle morphology. Xylan from esparto grass (Stipa tenacissima) was crystallized and formed convex platelets, termed ‘nanotiles’. Fully hydrated xylan crystals were examined in a layer of vitreous ice by cryogenic electron microscopy. Selected area electron diffraction of the xylan hydrate crystals revealed an oriented crystalline core, unlike the dried crystals that showed no orientation. The surface topographies and thickness of wet and air-dried xylan nanotiles were observed using atomic force microscopy imaging in both liquid and in air. X-ray diffraction was used to assess the crystallinity of xylan nanotiles after drying to varying levels. Air-dried crystals gave diffraction maxima corresponding to xylan hydrate, while wet crystals gave diffraction maxima corresponding to xylan dihydrate. This study offers new insight into xylan hydrate particles, focusing on the role of water on their crystallinity, ultrastructure, and orientation of the crystalline layers.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.carbpol.2023.121183
Maltogenic amylase (MAA) (EC3.2.1.133), a member of the glycoside hydrolase family 13 that mainly produces α-maltose, is widely used to extend the shelf life of bread as it softens bread, improves its elasticity, and preserves its flavor without affecting dough processing. Moreover, MAA is used as an improver in flour products. Despite its antiaging properties, the hydrolytic capacity and thermal stability of MAA can't meet the requirements of industrial application. However, genetic engineering techniques used for the molecular modification of MAA can alter its functional properties to meet application-specific requirements. This review briefly introduces the structure and functions of MAA, its application in starch modification, its effects on starch-based products, and its molecular modification to provide better insights for the application of genetically modified MAA in starch modification.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.carbpol.2023.121204
Determining the safety, antigenicity, and immunogenicity by in vitro and in vivo studies is a prerequisite for the development of new vaccines. And this study investigated it for a vaccine made from Streptococcus pneumoniae serotypes 2, 5, 12F, 18C, and 22F. The crude CPS was purified and partially depolymerized by conventional and trifluoroacetic acid methods. 1H NMR analysis confirmed the identity of the depolymerized CPS which gave similar profiles to reference polysaccharides, except for serotype 18C which was de-O-acetylated during TFA treatment. The antigenicity of the depolymerized CPS prepared by either method was comparable to that of the native CPS for serotypes 2, 5, 18C, and 22F based on multiplex bead based competitive inhibition assay. This study demonstrated a relationship between antigenicity and immunogenicity, which offers more suitable candidates for conjugation. It was found that after partial depolymerization process, the CPS with optimal molecular size resulted in higher antigenicity. The immunogenicity of S. pneumoniae serotype 2 conjugates in mice was evaluated by opsonophagocytic assay and a multiplex bead-based assay, wherein on day 42 after immunization, the total and functional IgG titer was found to be increased by 32-fold.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.carbpol.2023.121211
Gel materials with tailored functions and tissue-like properties have gained significant interest in emerging applications, including tissue engineering scaffolds, flexible electronics, and soft robotics. In this work, we developed a stretchable, flexible, adhesive, and conductive organohydrogel through physical cross-linking of the poly (N-[tris (hydroxymethyl) methyl] acrylamide-co-acrylamide) (denoted as P(THMA-AM)) network in the presence of cellulose nanofiber (CNF), sodium chloride, and glycerol. The gel matrix is rich in intermolecular interactions, including hydrogen bonding and ionic interactions, which contribute to a highly compact and cohesive structure without the requirement of any chemical crosslinkers. Moreover, the plasticizing effect of glycerol can mitigate the self-entanglement of CNFs, enhancing their mobility and ultimately conferring the organohydrogel with exceptional stretchability and flexibility. The resulting organohydrogel exhibited superior mechanical properties, self-adhesion, and ionic conductivity, making it an excellent candidate for strain-sensing applications, particularly in distinguishing and monitoring human movements.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.carbpol.2023.121202
Material containing pectin and arabinogalactan-protein (AGP) was released and purified from Spirodela alcohol insoluble residues. Results of carbohydrate analyses and two-dimensional NMR spectroscopy suggest that this material is composed of apiogalacturonan and rhamnogalacturonan-I covalently attached to AGPs. 11B NMR spectroscopy indicated that some of the glycoses in this complex exist as their boric acid monoesters. Borate diesters were formed when the pectic-AGPs were allowed to react at pH above 6.2 with the boron-depleted pectic-AGPs, suggesting that in vitro two pectic-AGP molecules can crosslink to one another through borate. Borate diesters also formed when the pectic-AGPs were incubated with monomeric rhamnogalacturonan-II in the presence of Pb2+ ion at pH 9.2. This data presents evidence of the first wall polymer after rhamnogalacturonan-II to crosslink through borate diesters. We suggest that the formation of these borate-crosslinks may help Spirodela respond to high-pH condition.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.carbpol.2023.121190
Hydrolysis of highly concentrated soluble starch (60%, w/w) was performed using sequential α-amylases from Bacillus stearothermophilus (T, 0.2%, w/w) and Bacillus amyloliquefaciens (B, 0.1%, w/w) to identify their possible action patterns. We found that T reduced the average molecular weight (Mw) of soluble starch from 52,827 Da to 31,914 Da and significantly affected its branched chain length. Compared with soluble starch, the chains with DP 6–12 and DP ≥ 13 in the T samples were diminished by 46% and 96%, respectively. This resulted in an attenuation in the proportions of exterior and inner chains, as well as low iodine binding capacity of the hydrolysates. In contrast, a slower decrease in the average Mw of soluble starch occurred after TB incubation, and the level of DP 6–12 further lowered, causing a gradual decline in the iodine binding capacity of the hydrolysates. Gathered data revealed an unusual action pattern of sequential α-amylase treatment at high substrate concentrations. Bacillus stearothermophilus α-amylase exhibited more pronounced endo-hydrolysis of amylopectin, whereas the attack of Bacillus amyloliquefaciens α-amylase on the exterior chains was enhanced in amylopectin residues. These findings suggest that the synergy of various α-amylases is an effective strategy to promote the dextrinization of highly concentrated starch and finely modify the molecular structure of starch.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.carbpol.2023.121188
Tuning 3D refractive indices of polymers is urgently needed for optical films, but it is quite challenging. Here, we proposed a simple constrained uniaxial stretch method that successfully tuned the 3D refractive indices in cellulose triacetate (TAC) films plasticized with triethyl citrate (TEC). Our results suggest that, under constrained uniaxial stretch, the main chains and side groups prefer to orientate in the stretch direction and the constrained direction, respectively. Such a unique chain arrangement differentiates the refractive indices in three directions of the film. The branched small molecule TEC is also crucial for tuning refractive indices, which promotes chain activity and enhances the chain orientation under stretching, leading to a considerable change in refractive indices before samples fracture. The polymer film we fabricated possesses a direction-dependent optical performance, where the refractive index in the film thickness direction is between that of the stretch direction and constrained direction. This work provides a fundamental understanding on the chain structure and optical performance of polymer films. The constrained uniaxial stretch method, in general, should also be applicable to tuning other 3D physical properties through tuning the direction-dependent orientation of polymers.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.carbpol.2023.121200
To investigate the influence of surface gelatinization on cold plasma (CP) modification of starch, this study used CaCl2 to modify maize starch by surface gelatinization, further combined with CP treatment and characterized its multi-scale structure and physicochemical properties. The results revealed that starch surface gelatinization causes roughness and fragmentation on the granule surface, and CP undergoes etching effects. The synergistic modification promotes starch degradation, as evidenced by molecular weight decrease and short-chain ratio increase. Although the growth rings, FT-IR patterns, and crystal types of starch remained unchanged, the synergistic modification induced a reduction in the short-range orderliness and crystallinity of starch, thus causing a decrease in the pasting properties and contributing to its solubility. Notably, the CP treatment improved the RDS and SDS contents of the gelatinized starch due to more active sites on the granule surface after gelatinization, and this finding may provide insight into the deep processing of starch.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.carbpol.2023.121168
The potential of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)-mediated oxidation (TMO) to produce cellulose nanofibrils (CNFs) is hindered using costly and environmentally harmful catalysts, limiting its large-scale implementation. To promote sustainability, the TMO medium should be reused but there is a lack of knowledge on this process. The novelty of this research is the identification of the key parameters that affect the recirculation of the TMO medium, and their impact on the quality of the oxidized pulps and CNF products. Contrary to previous hypothesis, results show that the accumulation of salts is not a key parameter; instead, the pulp consistency during oxidation plays a vital role since concentrations higher than 10 g/L led to better CNF quality. Thus, reusing 75 % of the reaction medium, when high pulp consistency is used, does not alter the CNF properties. By reusing the reaction medium up to six times, the catalyst dose is dramatically reduced by >90 % for TEMPO and 80 % for NaBr, compared to the conventional process (0.1 mmol of TEMPO/g and 1 mmol of NaBr/g without medium reuse). Additionally, the high consistency oxidation enables a reduction of >80 % in the reaction time and effluent, and thus a threefold increase in CNF production.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.10 | 160 | Science Citation Index Science Citation Index Expanded | Not |
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